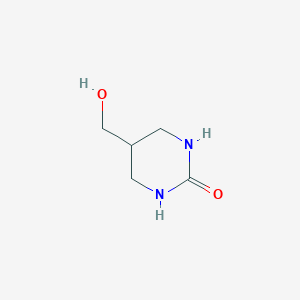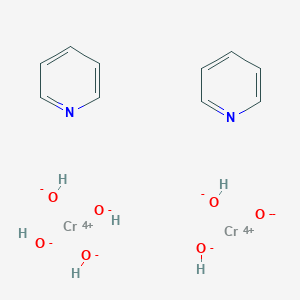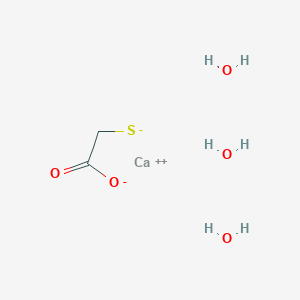
molybdenum(4+);tetrahydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
molybdenum(4+);tetrahydroxide is a chemical compound listed in the PubChem database It is known for its unique chemical properties and potential applications in various scientific fields
Méthodes De Préparation
The synthesis of molybdenum(4+);tetrahydroxide involves several steps, including specific reaction conditions and industrial production methods. The preparation methods can vary, but they generally include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions, often involving the use of specific reagents and catalysts. The exact synthetic route may depend on the desired purity and yield of the final product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions can lead to higher yields and better purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
molybdenum(4+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions used.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of different reduced products.
Substitution: Substitution reactions can occur when this compound reacts with other compounds, leading to the replacement of specific functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
molybdenum(4+);tetrahydroxide has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating new chemical entities.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used in experiments to understand its impact on biological systems.
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful in the development of new drugs or treatments.
Industry: Industrial applications of this compound include its use in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial processes.
Mécanisme D'action
The mechanism of action of molybdenum(4+);tetrahydroxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
molybdenum(4+);tetrahydroxide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: This compound shares some structural similarities with this compound but differs in its chemical properties and applications.
CID 63014: Another similar compound, CID 63014, has different functional groups and reactivity compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications in scientific research and industry.
Propriétés
IUPAC Name |
molybdenum(4+);tetrahydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4H2O/h;4*1H2/q+4;;;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXTWKJNMJAERW-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Mo+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[OH-].[OH-].[OH-].[OH-].[Mo+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MoO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1',3'-Dihydrospiro[azetidine-3,2'-indene]](/img/structure/B8021039.png)






![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(2+)](/img/structure/B8021079.png)


![nickel(2+);2-[1-[2-(pyridine-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B8021107.png)



